N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride
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Overview
Description
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is a synthetic compound that combines a piperidine ring with a benzofuran moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or via the palladium-catalyzed coupling of 2-halophenols with alkynes.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or water.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The piperidine ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon, resulting in the formation of piperidine derivatives with varying degrees of saturation[][5].
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as neurological disorders or cancer.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The benzofuran moiety may contribute to the compound’s ability to cross biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide: The free base form of the compound.
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide acetate: An acetate salt form.
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide sulfate: A sulfate salt form.
Uniqueness
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a benzofuran moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
N-piperidin-4-yl-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(16-11-5-7-15-8-6-11)13-9-10-3-1-2-4-12(10)18-13;/h1-4,9,11,15H,5-8H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHSODYAZOGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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